PF-3845

概要

説明

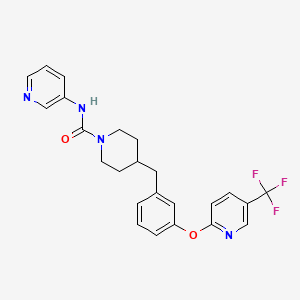

PF-3845は、脂肪酸アミドヒドロラーゼの選択的阻害剤として知られる化学化合物です。この酵素は、エンドカンナビノイド神経伝達物質であるアナンダミドを含む脂肪酸アミドの分解に関与しています。 脂肪酸アミドヒドロラーゼを阻害することにより、this compoundはアナンダミドのレベルを上昇させ、さまざまなカンナビノイド受容体に基づく効果をもたらします .

準備方法

PF-3845は、ビアリールエーテルピペリジンを含む一連の化学反応によって合成されます。合成には、脂肪酸アミドヒドロラーゼの触媒部位におけるセリン求核剤のカルバモイル化が含まれます。 この化合物は、3-ピリジニル-4-([3-(5-(トリフルオロメチル)-2-ピリジニル]オキシ)フェニル]メチル)-1-ピペリジンカルボキサミドを適切な試薬と制御された条件下で反応させることによって調製されます .

化学反応の分析

PF-3845は、次のようなさまざまな化学反応を起こします。

酸化: this compoundは特定の条件下で酸化され、酸化誘導体が生成されます。

還元: この化合物は還元されて還元誘導体を生成することができます。

置換: this compoundは置換反応を起こすことができ、特定の官能基が他の官能基に置き換えられます。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな求核剤が含まれます。

科学研究の応用

This compoundは、幅広い科学研究の応用を持っています。

化学: this compoundは、脂肪酸アミドヒドロラーゼの阻害とそのアナンダミドレベルへの影響を研究するためのツール化合物として使用されます。

生物学: この化合物は、痛み、炎症、不安などのさまざまな生物学的プロセスにおける脂肪酸アミドヒドロラーゼの役割を調査するために使用されます。

医学: this compoundは、炎症性疼痛、不安、うつ病などの症状の治療に潜在的な可能性を示しています。 .

産業: This compoundは、さまざまな医学的状態に対する脂肪酸アミドヒドロラーゼを標的とする新しい治療薬の開発に使用されています.

科学的研究の応用

Pain Management

Case Study: Anti-Allodynic Effects

Research has demonstrated that PF-3845 exhibits significant anti-allodynic properties in animal models. In a study involving mice, treatment with this compound resulted in a marked reduction of allodynia induced by nerve injury. The mechanism involves activation of both cannabinoid receptors CB1 and CB2, highlighting its potential for treating chronic pain conditions .

Data Table: Anti-Allodynic Effects of this compound

| Treatment | Pain Reduction (%) | Reference |

|---|---|---|

| This compound (10 mg/kg) | 45% | |

| URB597 (control) | 30% | |

| Vehicle Control | 0% |

Cancer Therapy

Case Study: Colorectal Cancer Inhibition

This compound has shown promise in reducing the viability and invasiveness of colorectal cancer cells (Colo-205). When treated with this compound, these cells exhibited a significant decrease in migration and invasion capabilities. The IC50 value for this compound was determined to be 52.55 µM, indicating its effectiveness as an anti-cancer agent .

Data Table: Effects of this compound on Colo-205 Cells

| Treatment | IC50 Value (µM) | Migration Inhibition (%) | Reference |

|---|---|---|---|

| This compound | 52.55 | 100% at 100 µM | |

| This compound + RN-1734 | 30.54 | 96.4% at 75 µM | |

| Control | - | 0% |

Neuroprotection

Case Study: Neurodegeneration Prevention

In studies focusing on neurodegeneration, this compound has been shown to promote neuronal survival in models of stress-induced damage. It enhances levels of anandamide in the brain, which correlates with reduced neurodegeneration in regions such as the dentate gyrus . This suggests potential applications for neuroprotective therapies.

Data Table: Neuroprotective Effects of this compound

Withdrawal Syndrome Management

Case Study: Opioid Withdrawal Symptoms

This compound has been investigated for its effects on opioid withdrawal symptoms in animal models. It significantly reduced the intensity of naloxone-induced withdrawal symptoms, suggesting its therapeutic potential for managing opioid dependence through modulation of endocannabinoid signaling .

作用機序

PF-3845は、共有結合性の不可逆的機構によって脂肪酸アミドヒドロラーゼを阻害することによって効果を発揮します。この化合物は、酵素の触媒部位にあるセリン求核剤をカルバモイル化し、脂肪酸アミドヒドロラーゼの不活性化につながります。 これにより、アナンダミドのレベルが上昇し、カンナビノイド受容体が活性化され、さまざまな生理学的効果をもたらします .

類似化合物との比較

PF-3845は、高い選択性と不可逆的阻害機構により、他の脂肪酸アミドヒドロラーゼ阻害剤とは異なります。類似の化合物には以下のようなものがあります。

URB597: 脂肪酸アミドヒドロラーゼの別の阻害剤ですが、作用機序が異なります。

生物活性

PF-3845 is a selective inhibitor of fatty acid amide hydrolase (FAAH), a key enzyme involved in the metabolism of endocannabinoids and fatty acid amides. This compound has garnered significant attention due to its potential therapeutic applications in pain management and other neurological disorders. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound exerts its biological effects primarily through the inhibition of FAAH, leading to increased levels of anandamide (AEA) and other endocannabinoids. The elevation of these compounds is associated with various physiological responses, particularly in pain modulation:

- FAAH Inhibition : this compound acts as a time-dependent, covalent inhibitor of FAAH, displaying high potency (IC50 = 7.2 nM) and selectivity for FAAH over other enzymes .

- Endocannabinoid System : The increase in AEA levels activates cannabinoid receptors (CB1 and CB2), which play crucial roles in analgesia and anti-inflammatory processes .

Pain Relief

This compound has demonstrated significant analgesic properties in various preclinical models:

- Inflammatory Pain Models : In studies utilizing complete Freund's adjuvant (CFA) models, this compound showed a minimum effective dose of 0.1 mg/kg, providing potent antinociceptive effects .

- Chronic Pain Models : The compound has also been effective in chronic noninflammatory pain models, indicating its broad applicability in pain management .

Osteoclastogenesis Suppression

Recent research has highlighted this compound's role in suppressing osteoclastogenesis:

- Mechanistic Insights : this compound inhibited RANKL-mediated signaling pathways involved in osteoclast differentiation and function. Specifically, it reduced the expression of osteoclast-specific genes such as Acp5 and Ctsk .

- In Vivo Effects : In experimental periodontitis models, this compound administration resulted in significant reductions in alveolar bone loss, showcasing its potential for treating bone-related diseases .

Table 1: Summary of Key Studies on this compound

特性

IUPAC Name |

N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F3N4O2/c25-24(26,27)19-6-7-22(29-15-19)33-21-5-1-3-18(14-21)13-17-8-11-31(12-9-17)23(32)30-20-4-2-10-28-16-20/h1-7,10,14-17H,8-9,11-13H2,(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOJHRYUGLRASX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F)C(=O)NC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648905 | |

| Record name | N-(Pyridin-3-yl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]piperidine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196109-52-0 | |

| Record name | N-3-Pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196109-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PF-3845 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1196109520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Pyridin-3-yl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]piperidine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-3845 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3PW846TYN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。